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Structural Modifications and Biological Activity

Extensive SAR studies have led to the development of numerous thioridazine derivatives. The bioactivity of

these compounds is highly dependent on modifications to three key regions of the phenothiazine core, as

summarized in the table below.

Table 1: Key Structural Modifications and Their Effects on Bioactivity

Molecular Region Specific Modification Effect on Bioactivity
Primary Experimental
Evidence

Side Chain Amino
Group

N-demethylation;
replacement with

different alkyl groups
[1]

Crucial for anti-
tubercular activity;

affects potency [1].

Synthesis of N-alkyl
derivatives (4a-c); evaluation

against non-pathogenic,
pathogenic, and multi-drug

resistant (MDR)
mycobacterial strains [1].

Piperidine Ring Replacement with
piperazine or

thiomorpholine groups
[1]

Required for inhibiting
pathogenic and MDR

mycobacterial strains
[1].

Synthesis of a second series
of derivatives; evaluation of

minimum inhibitory
concentration (MIC) against
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Molecular Region Specific Modification Effect on Bioactivity
Primary Experimental
Evidence

various mycobacterial strains
[1].

Phenothiazine
Core & SMe
Group

Replacement of SMe
with Cl; simplification to

dichlorophenyl or
benzimidazole systems

[1]

Retains or enhances
anti-tubercular activity;

may reduce general
toxicity [1].

Synthesis of a third series of
derivatives; anti-

mycobacterial screening and
cytotoxicity assays [1].

Stereochemistry Use of purified (S)-

enantiomer [2]

Maintains or improves

antimicrobial efficacy
with significantly

reduced toxicity in
vivo [2].

In vitro MIC determination

against S. aureus; in vivo
tolerance and efficacy

studies in mouse models [2].

Experimental Protocols in SAR Studies

The following table outlines the core methodologies used to generate the SAR data, providing a reproducible

framework for researchers.

Table 2: Summary of Key Experimental Protocols

Protocol Aspect Standardized Methodologies

| Chemical Synthesis | • Intermediate synthesis: Reaction of acyl chlorides with tetrahydrofuran (THF) and

alkylamines [3]. • Demethylation: Treatment of thioridazine with 1-chloro-ethyl-chloroformate [1]. •

Reductive amination: Using different aldehydes/ketones to create N-alkyl derivatives [1]. | | In Vitro

Cytotoxicity & Anti-Proliferation | • Cell Lines: Use of specific cancer cell lines (e.g., Hep3B and SkHep1

liver cancer, glioblastoma U87MG/GBM8401) [4] [3]. • Assays: Sulforhodamine B (SRB) assay, clonogenic

assay [4]. • Data Analysis: Determination of half-maximal inhibitory concentration (IC₅₀) values [4]. | | In

Vitro Antimicrobial Activity | • Strains: Use of standard reference and clinical isolate strains (e.g., S.

aureus USA300, MRSA CC398, M. tuberculosis H37Rv) [1] [2]. • Assays: Broth microdilution following
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CLSI guidelines [2]. • Data Analysis: Determination of Minimum Inhibitory Concentration (MIC) and

Minimum Bactericidal Concentration (MBC) [2]. | | Mechanism of Action Studies | • Western Blotting:

Analysis of protein levels (e.g., LC3-II, p-AMPK, β-catenin) to track signaling pathways [4]. • Gene

Expression Analysis: Whole gene expression screening (e.g., Micro-Western array) to identify affected

pathways [4]. • Flow Cytometry: For cell cycle analysis (DNA content) and apoptosis detection (Annexin

V/PI staining) [5]. |

Signaling Pathways in Anticancer Activity

The anticancer effect of thioridazine, particularly against glioblastoma, involves inducing autophagy and

apoptosis through a specific signaling pathway. The diagram below illustrates this mechanism.

Thioridazine (THD)

Downregulates
Frizzled-1 (Fzd1)

THD also activates
AMPK (not shown)

Reduces GSK3β
Inactivation

Promotes β-catenin
Degradation

Releases P62
from inhibition

Derepresses

Induces Autophagy
(↑ LC3-I to LC3-II)

Triggers Apoptosis
(↑ Caspase-8, Caspase-3)

Click to download full resolution via product page

Figure 1: Thioridazine induces glioma cell death through the Wnt/β-catenin pathway. Thioridazine

downregulates Frizzled-1, leading to reduced inactivation of GSK3β. This promotes the degradation of β-

catenin, which subsequently releases the protein P62 from its inhibitory state. The freed P62 then

simultaneously induces autophagy and triggers apoptosis [4]. Thioridazine also activates AMPK, further

promoting autophagy through a complementary pathway [4].
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Implications for Drug Development

The findings from SAR studies are directly informing several modern drug development strategies:

Drug Repurposing: The evidence for thioridazine's efficacy against drug-resistant cancers [5] and

infections [1] supports its investigation for new therapeutic indications.
Toxicity Mitigation: Strategies like using purified (S)-enantiomers have shown a 5-fold increase in

the maximum tolerated dose in vivo compared to the racemic mixture, demonstrating a direct path to
creating safer derivatives [2].

Lead Optimization: The systematic exploration of the phenothiazine scaffold provides a clear
roadmap for designing novel compounds with improved activity and selectivity [1] [3]. Computational

approaches like iterative DeepSARM modeling can further accelerate this optimization process [6].

The field has moved beyond the original neuroleptic application of phenothiazines. Future work will likely

focus on creating hybrid molecules and leveraging advanced computational models to develop highly

specific, non-toxic therapeutics for oncology and infectious diseases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b545255#thioridazine-phenothiazine-derivatives-structure-

activity-relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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